4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Description
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid is a bicyclic heteroaromatic compound featuring fused pyrrole and thiazole rings, with a carboxylic acid substituent at position 5 (Figure 1). Its molecular formula is C₆H₄N₂O₂S (molecular weight: 168.17 g/mol), and it exhibits a planar structure conducive to π-π stacking and hydrogen bonding interactions . The compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, such as dasatinib and bleomycin, which are known for antitumor activity .
Properties
IUPAC Name |
4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFOPBTWMRPREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the formation of thiohydrazonate, which undergoes intermolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid and its derivatives are explored in various scientific applications:
- Medicinal Chemistry Analogs of this compound are relevant to treating central nervous system disorders . Substituted amides of related compounds, such as 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, are potential inhibitors of human casein kinase Iε, which is relevant in treating mood and sleep disorders .
- Antimicrobial Activity Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, a related compound, shows both antifungal and antibacterial properties. Derivatives have demonstrated effective inhibition against pathogenic strains, including Staphylococcus aureus and Candida albicans.
- Anticancer Potential Research indicates the ability of methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate to inhibit cancer cell proliferation by targeting specific molecular pathways. Derivatives have been tested on cancer cell lines, showing IC50 values in the low micromolar range. The mechanism may involve disrupting critical signaling pathways associated with tumor growth.
- Diabetes Management Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate has been evaluated for potential antidiabetic properties. In vitro studies suggest it can inhibit the α-amylase enzyme, which is crucial for carbohydrate metabolism, thus aiding in blood sugar regulation.
Therapeutic Applications
Recent studies have highlighted several potential therapeutic applications for methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate:
- Anticancer Activity Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer). The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways.
- Antimicrobial Properties The compound has demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects Studies suggest that methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
Data Table
| Compound | Biological Activity |
|---|---|
| Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate | Enzyme inhibition |
| Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]oxazole-5-carboxylate | Anticancer activity |
| Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Antimicrobial and anticancer activity |
Case Studies
- Anticancer Activity Study: A study evaluated the cytotoxic effects of methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate on the MCF-7 cell line. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to controls.
- Antimicrobial Efficacy: In vitro testing against MRSA showed that the compound had a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antibacterial activity.
- Anti-inflammatory Research: A study assessed the anti-inflammatory effects using an LPS-induced model in macrophages. The compound reduced TNF-alpha levels by approximately 40%, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Thiazole-4- and Thiazole-5-carboxylic Acid Derivatives
Thiazole-carboxylic acids are well-established pharmacophores. For example:
- Thiazole-5-carboxylic acid derivatives (e.g., dasatinib) often target kinases, leveraging the carboxylic acid for hydrogen bonding with active-site residues .
- 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid differs by incorporating a fused pyrrole ring, which increases rigidity and may enhance binding specificity compared to monocyclic thiazoles.
Thieno[3,2-d]thiazole-5-carboxylic Acid
Thieno-thiazole derivatives replace the pyrrole nitrogen with sulfur, forming a thiophene ring. For instance, 2-phenylthieno[3,2-d]thiazole-5-carboxylic acid (C₁₁H₇NO₂S₂) exhibits distinct electronic properties due to sulfur’s lower electronegativity compared to nitrogen.
Oxazole Analogs: 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid
Replacing the thiazole sulfur with oxygen (oxazole) alters electronic properties. This compound was explored for D-amino acid oxidase inhibition but lacks detailed pharmacological data .
Substituted Thiazole-Carboxylic Acid Hybrids
- 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid (C₁₅H₁₀N₂O₂S): The phenyl and pyridyl groups introduce steric bulk and aromatic interactions, enhancing affinity for hydrophobic targets. This compound is used in kinase inhibitor screens .
- Derivatives show activity against Mycobacterium tuberculosis .
Ester Derivatives
Esterification of the carboxylic acid group (e.g., methyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate , C₇H₆N₂O₂S) improves membrane permeability. The methyl ester derivative has a predicted logP of 1.487 and pKa of 11.49, suggesting moderate solubility in lipid-rich environments . Hydrolysis to the free acid in vivo restores target-binding capacity.
Brominated Derivatives
The 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid (C₆H₃BrN₂O₂S) introduces a halogen for covalent binding or enhanced electron-withdrawing effects. This derivative is a precursor in Suzuki-Miyaura cross-coupling reactions to generate biaryl analogs .
Biological Activity
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.22 g/mol. Its unique bicyclic structure combines a pyrrole ring fused to a thiazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₂O₂S |
| Molecular Weight | 183.22 g/mol |
| Structural Features | Pyrrole-thiazole fusion |
| Unique Properties | Electrophilic reactivity |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study : A study on A549 lung cancer cells revealed an IC50 value of approximately 12 µM, indicating promising anticancer properties that warrant further investigation for therapeutic applications.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against several bacterial strains.
Study Findings : Screening for antimicrobial activity showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This suggests its potential use in treating bacterial infections.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, evidence suggests that this compound may possess anti-inflammatory effects.
Mechanistic Insights : The compound appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in conditions characterized by chronic inflammation. This property highlights its potential role in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Pyrrole-thiazole fusion | Antidiabetic activity |
| Ethyl 2-(benzoylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate | Benzoyl substitution | Enhanced solubility |
| This compound | Bromine substitution | Anticancer and antimicrobial |
This comparative analysis indicates that while other compounds share structural similarities with this compound, its unique combination of bromine substitution and bicyclic structure may impart distinct biological activities.
Q & A
Q. What are the common synthetic routes for 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid, and how can regioselectivity be controlled during cyclization?
The synthesis typically involves cyclocondensation reactions, where precursors like ethyl acetoacetate and heterocyclic amines undergo acid- or base-catalyzed cyclization. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by oxidation and hydrolysis . Regioselectivity in thiazole formation can be influenced by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict favorable transition states to optimize regiochemical outcomes .
Q. How can spectroscopic methods (NMR, IR) and X-ray crystallography resolve structural ambiguities in thiazole-carboxylic acid derivatives?
- NMR : and NMR are critical for confirming proton environments and carbon connectivity. For instance, the carboxylic proton in thiazole-5-carboxylic acid derivatives shows distinct downfield shifts (~12-13 ppm) due to hydrogen bonding .
- IR : Stretching vibrations of the carbonyl group (C=O) appear at ~1700 cm, while O-H stretches from the carboxylic acid group are broadened near 2500-3000 cm .
- X-ray crystallography : Resolves tautomeric forms and confirms planar/non-planar conformations of the carboxylic acid group, as seen in DFT studies of thiazole-5-carboxylic acid conformers .
Q. What biological activities are associated with this compound derivatives, and which assays are used to evaluate them?
These derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities. For example:
- Antitumor : Derivatives inhibit kinases (e.g., dasatinib analogs) via competitive binding assays using purified enzymes .
- Xanthine oxidase inhibition : In vitro spectrophotometric assays measure uric acid production at 295 nm, with IC values calculated from dose-response curves .
- Antimycobacterial : Microplate Alamar Blue assays assess growth inhibition of Mycobacterium tuberculosis .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl, sulfonamide, or carboxyl pharmacophores) impact the biological activity of thiazole-5-carboxylic acid derivatives?
Introducing electron-withdrawing groups (e.g., sulfonyl) enhances enzyme inhibition by increasing electrophilicity at the thiazole ring. For instance, sulfonamide-modified thiazoles show improved binding to ubiquitin-specific peptidase 7 (USP7) due to hydrogen-bonding interactions with catalytic residues . Conversely, alkylation of the carboxylic acid reduces solubility but improves membrane permeability, as observed in pharmacokinetic studies of thiazole-based chalcone derivatives .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the stability and reactivity of thiazole-carboxylic acid conformers?
- DFT/TD-DFT : B3LYP/6-311++G(d,p) calculations identify energetically stable conformers. For thiazole-5-carboxylic acid, four conformers were identified, with relative energies spanning 0–29.84 kJ/mol. Non-planar carboxylic groups in higher-energy conformers reduce orbital stabilization .
- Molecular docking : AutoDock Vina or Glide predicts binding poses with target enzymes (e.g., xanthine oxidase). Electrostatic potential maps guide substituent placement to optimize charge complementarity .
Q. How can contradictory bioactivity data across studies be resolved, particularly for structurally similar thiazole derivatives?
Discrepancies often arise from:
- Conformational flexibility : High-energy conformers may dominate under specific experimental conditions (e.g., solvent polarity), altering binding kinetics. DFT-based conformational analysis can clarify these effects .
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) and validate results using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Impurity profiles : HPLC-MS purity checks (>95%) and controlled synthetic routes minimize side-product interference .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for cyclization steps .
- Data Validation : Cross-reference computational predictions (e.g., NBO analysis for orbital interactions) with experimental spectral data to confirm structural assignments .
- Biological Testing : Include positive controls (e.g., allopurinol for xanthine oxidase assays) and dose-response curves to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
